3-(Morpholinomethyl)benzaldehyde

Overview

Description

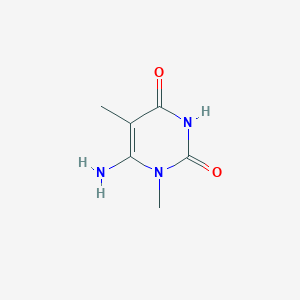

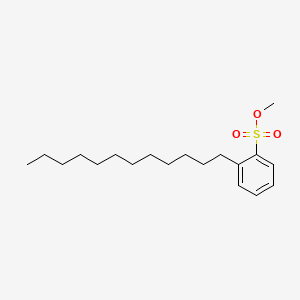

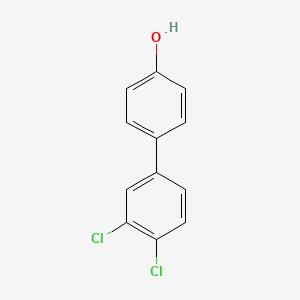

3-(Morpholinomethyl)benzaldehyde (3-MMB) is an organic compound used in scientific research and laboratory experiments. It is a derivative of benzaldehyde, a type of aromatic aldehyde, and is composed of a benzene ring with a morpholinomethyl group attached to the third carbon atom. 3-MMB is a versatile and useful compound in research, as it has a wide range of applications in biochemistry, molecular biology, and other areas of science.

Scientific Research Applications

Antifungal Activity

3-(Morpholinomethyl)benzaldehyde: has been identified as having potent antifungal activity . Studies suggest that its efficacy as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring . The compound disrupts the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase, effectively inhibiting fungal growth .

Chemosensitization

This compound can function as a chemosensitizing agent when used in conjunction with conventional drugs or fungicides. It enhances the antifungal efficacy by disrupting the antioxidation components of fungal pathogens, which can lead to improved outcomes in antifungal treatments .

Antimalarial Activity

3-(Morpholinomethyl)benzaldehyde: derivatives have demonstrated moderate to excellent antimalarial activities . The compound’s structure has been modified to create Schiff bases, which show promise against the P. falciparum K14 strain, with some derivatives exhibiting IC50 values as low as 2.28 µM .

Antiproliferative Activities

The same Schiff bases of 3-(Morpholinomethyl)benzaldehyde have shown potent antiproliferative activities against U937 leukemia-derived cell lines. These activities are significant, with EC50 values ranging from 3 to 8 µM, indicating potential applications in cancer research .

Pharmacokinetic Property Improvement

The morpholine scaffold, part of the 3-(Morpholinomethyl)benzaldehyde structure, is widely used in pharmaceuticals to improve pharmacokinetic properties. It is found in over 100 drugs and can affect the treatment of various conditions, including inflammatory diseases, pain, migraine, asthma, and more .

Mechanism of Action

Target of Action

3-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are well-known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .

Mode of Action

It’s known that schiff bases of morpholine, like 3-(morpholinomethyl)benzaldehyde, have demonstrated antimalarial and antiproliferative activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of certain cells or organisms.

Biochemical Pathways

It’s known that schiff bases of morpholine have demonstrated antimalarial and antiproliferative activities , suggesting that they may affect pathways related to cell proliferation and the life cycle of malaria parasites.

Pharmacokinetics

The morpholine scaffold, which is part of the 3-(morpholinomethyl)benzaldehyde structure, has been extensively utilized by the pharmaceutical industry in drug design, often because of the improvement in pharmacokinetic properties it can confer .

Result of Action

3-(Morpholinomethyl)benzaldehyde has demonstrated moderate to excellent antimalarial activities against P. falciparum K14 strain, with an IC50 of 2.28 µM . Moreover, it presents potent antiproliferative activities against the U937 leukemia-derived cell line, with EC50 values varying from 3 to 8 µM . These results suggest that the compound’s action leads to the inhibition of cell growth or proliferation.

properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYNYFKOOXFQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428194 | |

| Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholinomethyl)benzaldehyde | |

CAS RN |

446866-83-7 | |

| Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)